molecular formula C7H12Br2O2 B14604117 Pentyl dibromoacetate CAS No. 59956-57-9

Pentyl dibromoacetate

Katalognummer: B14604117
CAS-Nummer: 59956-57-9
Molekulargewicht: 287.98 g/mol
InChI-Schlüssel: UDAZIQYWBGAKSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pentyl dibromoacetate is an organic compound with the molecular formula C7H12Br2O2. It is a derivative of acetic acid where two bromine atoms are attached to the acetate group, and a pentyl group is attached to the carbonyl carbon. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pentyl dibromoacetate can be synthesized through the esterification of dibromoacetic acid with pentanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process where dibromoacetic acid and pentanol are fed into a reactor along with a catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products. The purity of the final product is ensured through multiple distillation steps.

Analyse Chemischer Reaktionen

Types of Reactions

Pentyl dibromoacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of pentyl glycolate.

    Reduction Reactions: The compound can be reduced to form pentyl bromoacetate or pentyl acetate, depending on the reducing agent used.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of pentyl dibromoacetic acid.

Common Reagents and Conditions

    Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

    Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation reactions.

Major Products

    Pentyl glycolate: Formed through substitution reactions.

    Pentyl bromoacetate: Formed through partial reduction.

    Pentyl acetate: Formed through complete reduction.

    Pentyl dibromoacetic acid: Formed through oxidation.

Wissenschaftliche Forschungsanwendungen

Pentyl dibromoacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.

    Industry: this compound is used in the production of specialty chemicals and as a reagent in the manufacture of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of pentyl dibromoacetate involves its reactivity with nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive and can undergo substitution reactions with various nucleophiles. The ester group can also participate in hydrolysis reactions, leading to the formation of dibromoacetic acid and pentanol. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and electrophiles present in the reaction environment.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pentyl bromoacetate: Similar in structure but contains only one bromine atom.

    Pentyl acetate: Lacks bromine atoms and is less reactive.

    Dibromoacetic acid: Contains two bromine atoms but lacks the pentyl group.

Uniqueness

Pentyl dibromoacetate is unique due to the presence of two bromine atoms and a pentyl group, which confer distinct reactivity and chemical properties. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in organic synthesis and industrial applications.

Eigenschaften

CAS-Nummer

59956-57-9

Molekularformel

C7H12Br2O2

Molekulargewicht

287.98 g/mol

IUPAC-Name

pentyl 2,2-dibromoacetate

InChI

InChI=1S/C7H12Br2O2/c1-2-3-4-5-11-7(10)6(8)9/h6H,2-5H2,1H3

InChI-Schlüssel

UDAZIQYWBGAKSW-UHFFFAOYSA-N

Kanonische SMILES

CCCCCOC(=O)C(Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.